molecular formula C12H22INO3 B2854239 Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate CAS No. 2167937-99-5

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate

Cat. No.: B2854239
CAS No.: 2167937-99-5
M. Wt: 355.216
InChI Key: MSIRDOLZENEODO-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate” is a complex organic compound. Based on its name, it likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and alcohols .

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed aminocarbonylation reactions. For example, Dimethylformamide (DMF) can act as an efficient carbon monoxide source in the palladium-catalyzed aminocarbonylation of aryl bromides, where this compound could potentially be used as a substrate or intermediate. Such reactions are useful for synthesizing aryl amides from aryl bromides under microwave heating, demonstrating the compound's utility in facilitating rapid and efficient chemical transformations (Wan et al., 2002).

Auxiliary and Protecting Group Chemistry

The compound finds application in the synthesis of chiral auxiliaries and protecting groups, which are pivotal in asymmetric synthesis and peptide chemistry. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and a building block in dipeptide synthesis, showcasing the relevance of this compound derivatives in stereocontrolled organic synthesis (Studer et al., 1995).

Materials Science and Photovoltaics

In materials science, derivatives of this compound could be utilized in the design and synthesis of organic dyes and sensitizers for dye-sensitized solar cells. The synthesis of carboxylated cyanine dyes and their application in improving the photoelectric conversion efficiency of solar cells exemplify how such compounds contribute to advancements in renewable energy technologies (Wu et al., 2009).

Environmental and Green Chemistry

The compound's derivatives also find use in environmental and green chemistry applications, such as in the cyclizative fixation of atmospheric CO2 by unsaturated amines. This process efficiently leads to cyclic carbamates, demonstrating the potential of this compound and its derivatives in carbon capture and utilization strategies (Takeda et al., 2012).

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIRDOLZENEODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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